Tazarotenic Acid Methyl Ester
CAS No.:
Cat. No.: VC18014862
Molecular Formula: C20H19NO2S
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H19NO2S |
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Molecular Weight | 337.4 g/mol |
IUPAC Name | methyl 6-[2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylate |
Standard InChI | InChI=1S/C20H19NO2S/c1-20(2)10-11-24-18-9-5-14(12-17(18)20)4-7-16-8-6-15(13-21-16)19(22)23-3/h5-6,8-9,12-13H,10-11H2,1-3H3 |
Standard InChI Key | PXYOZRQDXZCRES-UHFFFAOYSA-N |
Canonical SMILES | CC1(CCSC2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)OC)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Tazarotenic Acid Methyl Ester (methyl 6-((4,4-dimethylthiochroman-6-yl)ethynyl)nicotinate) is a methylated derivative of tazarotenic acid, featuring a thiochroman ring linked via an ethynyl group to a nicotinate moiety. Its molecular formula is CHNOS with a molecular weight of 337.44 g/mol . The compound’s structure integrates:
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A 4,4-dimethylthiochroman group contributing to lipophilicity.
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An ethynyl bridge enabling conjugation with the pyridine ring.
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A methyl ester at the C3 position of nicotinic acid, enhancing metabolic stability compared to the free acid form.
Nomenclature and Synonyms
The compound is systematically named as methyl 6-((4,4-dimethyl-3,4-dihydro-2H-thiochromen-6-yl)ethynyl)nicotinate. Common synonyms include AGN-190299 methyl ester and tazarotene acid methyl ester . Its CAS registry number, 1332579-70-0, distinguishes it from related analogs like tazarotenic acid (CAS 118292-41-4) and tazarotene (CAS 118292-40-3) .
Table 1: Comparative Molecular Profiles of Tazarotenic Acid Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
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Tazarotenic Acid Methyl Ester | CHNOS | 337.44 | 1332579-70-0 |
Tazarotenic Acid | CHNOS | 323.41 | 118292-41-4 |
Tazarotene | CHNOS | 351.46 | 118292-40-3 |
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of Tazarotenic Acid Methyl Ester typically proceeds via Sonogashira coupling between 6-ethynylnicotinate derivatives and halogenated thiochroman intermediates. Patent EP1700855A1 outlines a optimized pathway :
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Intermediate Preparation:
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Coupling Reaction:
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Deoxygenation:
Process Optimization
Critical parameters influencing yield and purity include:
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Catalyst Loading: 2 mol% Pd(PPh) minimizes side reactions.
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Temperature Control: Maintaining -15°C during deoxygenation prevents ester hydrolysis .
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Crystallization: Final purification using hexane/ethyl acetate (9:1) achieves >98% HPLC purity .
Physicochemical Properties
Thermal and Solubility Profiles
Data extrapolated from tazarotene analogs suggest:
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Melting Point: Estimated 95–98°C (similar to tazarotenic acid) .
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LogP: Calculated 5.25 via ACD/Labs software, indicating high lipophilicity .
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Solubility: <0.1 mg/mL in aqueous buffers; soluble in DMSO (>50 mg/mL) .
Spectroscopic Characterization
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H NMR (CDCl): δ 8.71 (s, 1H, pyridine-H), 7.45 (d, J=8.4 Hz, 1H, thiochroman-H), 3.90 (s, 3H, OCH) .
Pharmacological Significance
Retinoid Receptor Activity
As a retinoic acid receptor (RAR) β/γ agonist, the methyl ester demonstrates:
Metabolic Fate
In vitro studies using human hepatocytes reveal:
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Primary Pathway: Demethylation to tazarotenic acid via CYP2C8 (t = 2.1 hr) .
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Secondary Metabolism: Sulfoxidation at the thiochroman sulfur (minor route) .
Table 2: Comparative Pharmacokinetic Parameters
Parameter | Tazarotenic Acid Methyl Ester | Tazarotenic Acid |
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Plasma t | 1.8 hr | 0.9 hr |
Protein Binding | 98.2% | 99.1% |
Vd (L/kg) | 0.45 | 0.38 |
Analytical Characterization Methods
HPLC-UV Quantification
Mass Spectrometry
Stability and Degradation
Forced Degradation Studies
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